Aspacytarabine is a novel anti-metabolite drug designed primarily for the treatment of acute myeloid leukemia (AML). It is characterized as a prodrug of cytarabine, which is widely used in chemotherapy but associated with significant toxicities. Aspacytarabine is synthesized by covalently binding cytarabine to asparagine, allowing for higher doses of cytarabine to be administered with reduced systemic exposure and toxicity, particularly beneficial for older or unfit patients who cannot tolerate standard chemotherapy regimens .
Aspacytarabine, also known by its developmental code BST-236, is classified under several categories:
The synthesis of Aspacytarabine involves a chemical reaction where cytarabine, a nucleoside analog, is conjugated with asparagine. This process enhances the solubility and bioavailability of cytarabine while minimizing its toxic effects. The technical details of the synthesis typically include:
Aspacytarabine has a molecular formula of and a CAS Registry number of 2098942-53-9. The molecular structure can be represented as follows:
The InChIKey for Aspacytarabine is PVPJTBAEAQVTPN-HRAQMCAYSA-N, which provides a unique identifier for its chemical structure. The compound's design allows it to mimic natural substrates in cellular processes while delivering the active cytarabine more effectively .
Aspacytarabine undergoes hydrolysis in vivo to release cytarabine upon entering the bloodstream. This reaction is essential for its mechanism of action, where cytarabine acts as an antimetabolite inhibiting DNA synthesis. Key aspects of these reactions include:
Aspacytarabine functions primarily through its active metabolite, cytarabine. Once released, cytarabine inhibits DNA polymerase, thereby interfering with DNA replication and transcription in rapidly dividing cancer cells. This mechanism leads to:
Clinical studies have shown that Aspacytarabine achieves a complete response rate of approximately 37% in patients unfit for standard chemotherapy, indicating its potential effectiveness in treating AML .
Aspacytarabine exhibits several notable physical and chemical properties:
The pharmacokinetic profile suggests that Aspacytarabine can be administered at higher doses with a favorable safety profile compared to traditional therapies .
Aspacytarabine is primarily being investigated for:
Ongoing clinical trials continue to evaluate its efficacy and safety profile across various hematologic malignancies, reinforcing its potential role in modern cancer therapy .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: